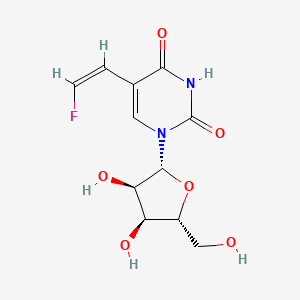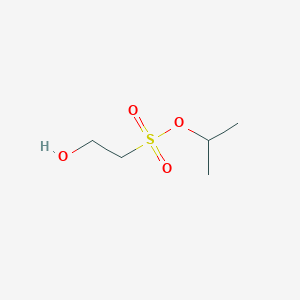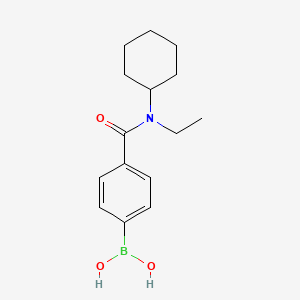
4-methyl-2-nitrocyclohexan-1-one,Mixtureofdiastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-2-nitrocyclohexan-1-one, a mixture of diastereomers, is a chemical compound with a complex structure and unique properties. It is extensively used in scientific research due to its diverse applications in various fields such as chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-nitrocyclohexan-1-one typically involves the nitration of 4-methylcyclohexanone. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The mixture of diastereomers is obtained due to the presence of chiral centers in the molecule .
Industrial Production Methods
Industrial production of 4-methyl-2-nitrocyclohexan-1-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure the desired yield and purity of the product .
化学反応の分析
Types of Reactions
4-methyl-2-nitrocyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro acids.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro acids.
Reduction: Amines.
Substitution: Various substituted cyclohexanones depending on the reagent used.
科学的研究の応用
4-methyl-2-nitrocyclohexan-1-one is used in a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex molecules.
Biology: The compound is used to study biological processes and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties.
Industry: The compound is used in the development of innovative materials and chemical products.
作用機序
The mechanism of action of 4-methyl-2-nitrocyclohexan-1-one involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity, allowing it to participate in various biochemical reactions. The compound’s effects are mediated through its interaction with enzymes and other proteins, influencing cellular processes .
類似化合物との比較
Similar Compounds
4-methylcyclohexanone: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-nitrocyclohexanone: Similar structure but different substitution pattern, leading to different reactivity and applications.
Uniqueness
4-methyl-2-nitrocyclohexan-1-one’s unique combination of a methyl and nitro group on the cyclohexanone ring makes it particularly valuable for specific research applications. Its mixture of diastereomers provides additional complexity, allowing for the study of stereochemical effects in chemical and biological processes .
特性
分子式 |
C7H11NO3 |
|---|---|
分子量 |
157.17 g/mol |
IUPAC名 |
4-methyl-2-nitrocyclohexan-1-one |
InChI |
InChI=1S/C7H11NO3/c1-5-2-3-7(9)6(4-5)8(10)11/h5-6H,2-4H2,1H3 |
InChIキー |
STBYITJJVAURNA-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(=O)C(C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzoyl chloride, 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-](/img/structure/B13412060.png)









![[(1S,2R,3R,4R,5S,6S,8R,10R,13R,14R,16S,17S)-8,14-diacetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B13412107.png)
